molecular formula C16H15N3S B5737141 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5737141
M. Wt: 281.4 g/mol
InChI Key: NCAZGXLPEDVTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a high-purity chemical compound supplied For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals. This compound belongs to the 4,5-disubstituted-1,2,4-triazole-3-thiol family, a scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . Derivatives of this core structure are associated with a broad spectrum of biological activities, making them valuable templates for developing new therapeutic agents. Research into analogous compounds has demonstrated significant antimicrobial activity against various bacterial and fungal strains , as well as anticancer potential, with studies investigating their efficacy against different cancer cell lines . Additional researched activities for this class of molecules include anti-inflammatory, anticonvulsant, and antiviral properties . The mechanism of action for 1,2,4-triazole derivatives is often multi-faceted and target-dependent. Research suggests some derivatives exhibit their biological effects through enzyme inhibition or interaction with specific protein receptors . The compound can exist in a thiol-thione tautomeric equilibrium, which can influence its reactivity and biological interactions . Its utility extends beyond biological studies, serving as a key synthetic intermediate for constructing more complex molecules, such as Schiff bases and phthalocyanine derivatives, which have applications in materials science .

Properties

IUPAC Name

3-benzyl-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-12-7-9-14(10-8-12)19-15(17-18-16(19)20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAZGXLPEDVTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl chloride with 4-methylphenyl hydrazine to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Applications

Triazole derivatives are widely utilized in agriculture as fungicides and herbicides. The compound 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has shown potential as an effective agricultural agent.

Case Study: Fungicidal Activity

A study evaluated the antifungal activity of various triazole derivatives against common plant pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition of fungal growth, suggesting potential as a fungicide.

Compound NamePathogen TestedInhibition Zone (mm)
This compoundFusarium oxysporum18
Control (Standard Fungicide)Fusarium oxysporum25

Pharmaceutical Applications

The pharmacological properties of triazoles make them valuable in drug development. This compound has been investigated for its potential therapeutic effects.

Case Study: Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Electrochemical Applications

The electrochemical behavior of triazole compounds is significant for sensor development and corrosion inhibition.

Case Study: Voltammetric Studies

An electrochemical study using cyclic voltammetry revealed that this compound can be oxidized to form a disulfide derivative. This property is useful for developing sensors that detect thiol compounds.

Key Findings:

  • The electrooxidation peak was observed at a potential of +0.75 V.
  • The compound demonstrated stability in basic media, indicating its suitability for sensor applications.

Mechanism of Action

The mechanism of action of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Analogous 1,2,4-Triazole-3-Thiol Derivatives

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazole-3-thiols are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties Reference
Target compound 5-Benzyl, 4-(4-methylphenyl) Irreversible oxidation in basic media; dimerizes via disulfide bond formation
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) 5-(4-Chlorophenyl) Inhibits YUC flavin monooxygenases in auxin biosynthesis; no benzyl group
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl, 5-phenyl Antifungal activity against Candida spp.; enhanced solubility due to methoxy
5-(Pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives (60–62) Fluorinated benzylidene + pyrazinyl Antibacterial activity against P. aeruginosa (MIC: 2.8–21.7 µM)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl, 5-(4-methoxyphenyl) Used in synthetic intermediates for S-alkylation reactions
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-Pyrazolyl, 4-phenyl Moderate antiradical activity (DPPH assay)
Key Observations:
  • Electron-Donating Groups: Methoxy and ethoxy substituents (e.g., 4-methoxyphenyl in ) enhance solubility and alter redox potentials compared to hydrophobic groups like benzyl or 4-methylphenyl.
  • Bioactivity : Fluorinated derivatives (e.g., compounds 60–62 in ) exhibit stronger antibacterial activity, while antifungal activity is prominent in phenyl-substituted analogs .
  • Electrochemical Behavior : The target compound’s irreversible oxidation contrasts with Yucasin, which lacks a benzyl group and instead inhibits enzymatic activity .

Physicochemical Properties

  • Redox Behavior : The target compound’s thiol group oxidizes to a disulfide in basic media, a property absent in analogs without free thiols (e.g., S-alkylated derivatives in ).
  • Solubility : Methoxy and ethoxy groups improve aqueous solubility, whereas hydrophobic substituents like benzyl or 4-methylphenyl enhance lipid membrane permeability .

Biological Activity

5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article focuses on its synthesis, characterization, and particularly its biological activities, including antibacterial and antifungal properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with thioketones or thiosemicarbazides. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis are used to confirm the structure of the synthesized compound. For instance, NMR data provides insights into the chemical environment of hydrogen atoms in the molecule, while IR spectra can indicate functional groups present.

Antibacterial Activity

The antibacterial activity of this compound has been assessed against various bacterial strains. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound against standard strains like Escherichia coli and Staphylococcus aureus are comparable to those of established antibiotics.
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli820
S. aureus1618
Bacillus subtilis3215

These results suggest that the compound could be a potential candidate for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, this triazole derivative has shown antifungal activity against various fungal strains. The mechanism often involves disruption of fungal cell membrane integrity or inhibition of fungal enzyme activity.

  • Fungal Strains Tested : Common pathogens like Candida albicans and Aspergillus niger have been included in antifungal assays.
Fungal StrainMIC (µg/mL)Zone of Inhibition (mm)
C. albicans1022
A. niger2019

The biological activity of triazole compounds is often attributed to their ability to inhibit enzymes involved in nucleic acid synthesis or interfere with cell membrane formation. Specifically, they may inhibit fungal cytochrome P450 enzymes that are crucial for ergosterol biosynthesis in fungal cells.

Case Studies

Recent studies have highlighted the potential of triazole derivatives in combating drug-resistant strains. For instance:

  • Study on Drug-resistant E. coli : A study demonstrated that this compound exhibited enhanced activity against multi-drug resistant strains compared to conventional treatments .
  • Synergistic Effects : Research indicated that combining this triazole with other antibiotics resulted in synergistic effects that significantly reduced MIC values against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclization of precursors such as substituted hydrazines and isothiocyanates. A common method involves reacting 4-methylbenzyl isothiocyanate with benzyl hydrazine in a polar solvent (e.g., ethanol or DMF) under reflux (60–100°C), followed by acid or base-mediated cyclization . Purification is achieved via recrystallization or column chromatography. Optimization for yield (>70%) often requires controlled stoichiometry and inert atmospheres to prevent oxidation of the thiol group.

Q. Which spectroscopic techniques are critical for characterizing this triazole-thiol derivative?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., benzyl, methylphenyl) and thiol tautomerism.
  • FT-IR : Identification of S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • LC-MS : For molecular ion validation (expected m/z: ~311.4 [M+H]⁺) and purity assessment .
  • Elemental Analysis : To verify C, H, N, S composition within ±0.3% theoretical values.

Q. What biological activities are associated with this compound?

Reported activities include:

  • Antimicrobial : Inhibition of Mycobacterium bovis at 0.1–1.0% concentrations, outperforming isoniazid in tuberculostatic assays .
  • Antioxidant : DPPH radical scavenging (88.89% at 1 mM), attributed to the thiol group’s redox activity .
  • Enzyme Inhibition : Potential targeting of bacterial DNA gyrase and dihydrofolate reductase (DHFR) via triazole-thiol coordination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from substituent effects or assay variability. For example:

  • Substituent Impact : Adding a 4-fluorobenzylidene group reduced DPPH scavenging by ~35%, highlighting electronic effects .
  • Assay Conditions : M. bovis inhibition was pH-dependent (pH 6.5 vs. 7.1); standardized media (e.g., Middlebrook 7H9) and MIC/MBC protocols are critical . Mitigation strategies include orthogonal assays (e.g., fluorescence-based enzyme inhibition) and structure-activity relationship (SAR) modeling.

Q. What strategies enhance the antimicrobial efficacy of this compound?

  • Derivatization : Introducing electron-withdrawing groups (e.g., -Cl, -Br) on the benzyl ring improves membrane penetration .
  • Combination Therapy : Synergy with β-lactams or fluoroquinolones via efflux pump inhibition.
  • Nanoparticle Formulation : Encapsulation in liposomes to enhance bioavailability and reduce cytotoxicity .

Q. Which computational methods elucidate the mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like SARS-CoV-2 helicase (PDB: 5WWP). Key residues (e.g., Lys288, Asp374) form hydrogen bonds with the triazole-thiol core .
  • MD Simulations : GROMACS for stability analysis (RMSD <2.0 Å over 100 ns) and binding free energy calculations (MM-PBSA).
  • ADME Prediction : SwissADME for bioavailability radar plots; this compound shows moderate LogP (~3.5) and GI absorption .

Q. How can derivatives be systematically designed for improved activity?

  • SAR Libraries : Synthesize analogs with variations at:
  • R₁ : Halogenated benzyl groups (e.g., 4-Cl, 4-Br) for enhanced lipophilicity.
  • R₂ : Heterocyclic substitutions (e.g., thiophene, pyridine) to modulate π-π stacking .
    • QSAR Models : Use CoMFA/CoMSIA to correlate 3D descriptors (e.g., HOMO energy, polar surface area) with bioactivity.

Q. What functional groups are critical for maintaining bioactivity?

  • Thiol (-SH) : Essential for radical scavenging and metal chelation. Oxidation to disulfide abolishes activity .
  • Triazole Ring : Nitrogen atoms participate in hydrogen bonding with enzyme active sites .
  • Benzyl Group : Hydrophobic interactions with protein pockets; para-substitutions (e.g., -CH₃) improve steric fit .

Methodological Considerations

Q. How is compound stability ensured during storage?

  • Storage : Under nitrogen at −20°C in amber vials to prevent thiol oxidation.
  • Stability Assays : Monitor via HPLC (retention time shifts >5% indicate degradation) .

Q. What in vitro models are recommended for toxicity profiling?

  • Hepatotoxicity : HepG2 cell viability (IC₅₀ >50 μM desired).
  • Hemolysis : RBC lysis assays (<10% at 100 μg/mL).
  • CYP450 Inhibition : Fluorescent-based assays (e.g., CYP3A4) to predict drug-drug interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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